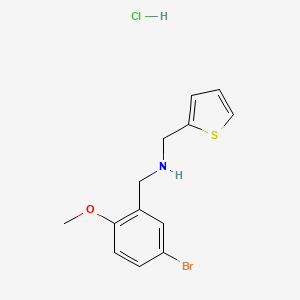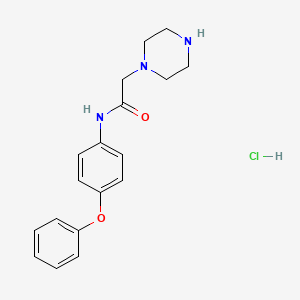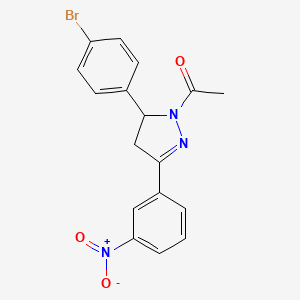
(5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride
Overview
Description
(5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as BMTA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BMTA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor expressed in the central nervous system and peripheral tissues.
Mechanism of Action
(5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride selectively activates TAAR1, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. TAAR1 activation by (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride leads to the modulation of intracellular signaling pathways, including cAMP and ERK1/2, which in turn modulate neurotransmitter release and synaptic plasticity. (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride also inhibits the reuptake of dopamine and serotonin, leading to increased neurotransmitter availability in the synapse.
Biochemical and Physiological Effects:
(5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has also been shown to have anti-inflammatory and neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
(5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has several advantages for use in lab experiments. It is a selective agonist of TAAR1, allowing for specific modulation of this receptor without affecting other neurotransmitter systems. (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is also relatively stable and can be easily synthesized and purified. However, (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride research. One area of interest is the development of (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride-based therapies for neuropsychiatric disorders and neurodegenerative diseases. (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride could also be used as a tool to further understand the role of TAAR1 in neurotransmitter modulation and synaptic plasticity. Additionally, further studies are needed to determine the long-term safety and efficacy of (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride in humans.
Scientific Research Applications
(5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and addiction. TAAR1 activation by (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to modulate dopamine and serotonin neurotransmission, which are implicated in the pathophysiology of these disorders. In addition, (5-bromo-2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNOS.ClH/c1-16-13-5-4-11(14)7-10(13)8-15-9-12-3-2-6-17-12;/h2-7,15H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBJKNCUPFIHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135723.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4135734.png)

![ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4135745.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B4135747.png)
![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4135772.png)
![3-nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4135779.png)

![6-(2,3-dimethoxyphenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline-4-carboxylic acid](/img/structure/B4135805.png)
![N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135811.png)
![4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135824.png)

